molecular formula C19H19NO4 B12115772 Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12115772
M. Wt: 325.4 g/mol
InChI Key: VRPWWUFSWGOVFC-UHFFFAOYSA-N
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Description

Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS No. 1216471-25-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on recent studies.

  • Molecular Formula : C19H19NO4
  • Molecular Weight : 325.36 g/mol
  • SMILES Notation : COC(=O)c1ccc(o1)Cn1c(C)cc(=O)c2c1c(C)cc(c2)C .

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with quinoline-based intermediates. Specific methods may vary, but they generally focus on maintaining the integrity of the furan and quinoline structures to ensure biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various furan derivatives, including those similar to this compound. The following table summarizes findings from relevant research:

CompoundCell Line TestedIC50 (µg/mL)Reference
This compoundHeLaTBD
Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa62.37
Methyl 5-(hydroxymethyl)-2-furan carboxylateHepG2TBD

The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation and apoptosis. Further studies are needed to elucidate these mechanisms.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro assays against various bacterial strains reveal significant activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

These findings indicate that this compound may serve as a lead compound in the development of new antibacterial agents.

Case Studies

In a notable study published in the Oriental Journal of Chemistry, researchers synthesized several derivatives of furan and assessed their biological activities. The study found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting that further structural optimizations could enhance biological activity .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 5-[(2,6,8-trimethyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C19H19NO4/c1-11-7-12(2)18-15(8-11)16(21)9-13(3)20(18)10-14-5-6-17(24-14)19(22)23-4/h5-9H,10H2,1-4H3

InChI Key

VRPWWUFSWGOVFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2CC3=CC=C(O3)C(=O)OC)C)C

Origin of Product

United States

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